Methyl 4-amino-2-chloro-3-methoxybenzoate
Description
Chemical Identity and Registration
This compound possesses a well-defined chemical identity established through multiple international chemical registration systems and databases. The compound carries the Chemical Abstracts Service number 1427452-99-0, which serves as its primary identification code in chemical literature and commercial databases. The molecular descriptor language number MFCD23707452 provides an additional layer of identification within the Molecular Design Limited system, facilitating cross-referencing across various chemical information platforms. The Simplified Molecular Input Line Entry System representation O=C(OC)C1=CC=C(N)C(OC)=C1Cl encodes the complete structural information of the compound in a linear format, enabling computational analysis and database searches.
The molecular formula C9H10ClNO3 precisely defines the atomic composition, indicating the presence of nine carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms within the molecular structure. This formula yields a molecular weight of 215.63 grams per mole, positioning the compound within the moderate molecular weight range typical of pharmaceutical intermediates and fine chemicals. The compound's registration across multiple chemical suppliers and databases, including entries in PubChem and various commercial chemical catalogs, demonstrates its recognized status as a legitimate research chemical with established synthetic protocols and analytical characterization methods.
Chemical databases consistently report the compound's classification as a substituted benzoic acid methyl ester, specifically incorporating amino, chloro, and methoxy functional groups. The systematic nomenclature this compound follows International Union of Pure and Applied Chemistry guidelines, clearly indicating the position of each substituent on the benzene ring relative to the carboxylate ester functionality. This naming convention facilitates unambiguous identification and communication within the scientific community, ensuring consistent reference across research publications and chemical supply chains.
Historical Context and Discovery
The development and identification of this compound emerged from the broader historical context of benzoic acid derivative synthesis and characterization that has evolved over several decades of organic chemistry research. While specific historical documentation of this compound's initial synthesis or discovery is not extensively detailed in available literature, its structural relationship to well-established anthranilic acid derivatives suggests its development as part of systematic exploration of substituted benzoate compounds. The compound represents an evolution in the design of complex aromatic molecules, building upon foundational work in the synthesis and functionalization of benzoic acid derivatives that dates back to early developments in organic synthetic methodology.
The historical significance of this compound class can be traced through the development of anthranilic acid chemistry, where anthranilic acid itself was historically considered for vitamin status as vitamin L1 before being determined to be non-essential in human nutrition. This historical perspective demonstrates the ongoing scientific interest in amino-substituted benzoic acid derivatives and their potential biological activities. The progression from simple anthranilic acid to more complex derivatives like this compound reflects advances in synthetic organic chemistry techniques and the increasing sophistication of structure-activity relationship studies in pharmaceutical research.
Contemporary chemical databases indicate that this compound has been incorporated into commercial chemical catalogs and research compound collections, suggesting its recognition as a valuable building block or intermediate compound. The availability of this compound from multiple commercial sources indicates established synthetic routes and characterization methods, representing the culmination of synthetic methodology development rather than a recently discovered novel structure. This commercial availability reflects the maturation of synthetic protocols for complex substituted aromatic compounds and the recognition of their potential utility in pharmaceutical and materials science applications.
Significance in Organic Chemistry
This compound holds considerable significance in organic chemistry as a representative example of poly-substituted aromatic compounds that demonstrate the principles of regioselective synthesis and functional group compatibility. The compound's structure incorporates three distinct functional groups - amino, chloro, and methoxy - arranged in a specific pattern that creates unique chemical reactivity profiles and synthetic opportunities. This arrangement exemplifies the sophisticated level of structural control achievable in modern aromatic substitution chemistry, where multiple functional groups can be introduced with precise regioselectivity to create compounds with tailored properties.
The compound's significance extends to its role as a potential synthetic intermediate in the preparation of more complex molecular architectures. The presence of the amino group provides nucleophilic reactivity that can be exploited for further functionalization reactions, while the chloro substituent offers opportunities for nucleophilic aromatic substitution reactions or transition metal-catalyzed coupling reactions. The methoxy group contributes both electronic effects through its electron-donating properties and steric considerations that influence the compound's overall reactivity profile. This combination of functional groups creates a versatile synthetic platform that can be modified through various organic transformations to access related compound families.
From a mechanistic perspective, this compound serves as an excellent model system for studying the interplay of electronic effects in poly-substituted aromatic systems. The amino group's electron-donating character contrasts with the chloro substituent's electron-withdrawing properties, while the methoxy group contributes additional electron density to the aromatic system. These electronic effects influence both the compound's chemical reactivity and its physical properties, providing insights into the fundamental principles governing aromatic chemistry. The compound thus represents an important case study for understanding how multiple substituents interact to determine overall molecular behavior in chemical and biological systems.
Position in Benzoate Derivative Classification Systems
This compound occupies a specific position within the hierarchical classification system of benzoate derivatives, where it represents a highly substituted member of the amino-substituted benzoic acid ester family. Within the broader category of benzoic acid esters, this compound falls under the subcategory of substituted methyl benzoates, specifically those bearing amino functionality. The compound's classification can be further refined to position it among chloro-methoxy-amino substituted benzoates, a relatively specialized subset that demonstrates the structural diversity achievable within benzoate chemistry.
The systematic classification of this compound reveals its relationship to other important chemical families, particularly the anthranilic acid derivatives where the amino group is positioned ortho to the carboxylic acid functionality. However, this compound differs from classical anthranilic acid derivatives through its para-amino substitution pattern and the presence of additional chloro and methoxy substituents. This structural arrangement places it in a distinct subcategory that bridges traditional anthranilic acid chemistry with more complex poly-substituted aromatic systems.
| Classification Level | Category | Specific Designation |
|---|---|---|
| Broad Chemical Class | Aromatic Esters | Benzoic Acid Derivatives |
| Functional Group Family | Amino-Substituted Esters | Para-Amino Benzoates |
| Substitution Pattern | Tri-Substituted Benzoates | Amino-Chloro-Methoxy Derivatives |
| Specific Compound Type | Methyl Esters | This compound |
Within pharmaceutical chemistry classification systems, this compound can be categorized as a pharmaceutical intermediate or building block compound, reflecting its potential utility in drug synthesis pathways. This classification emphasizes the compound's role as a synthetic precursor rather than a final active pharmaceutical ingredient, positioning it within the broader category of fine chemicals used in pharmaceutical manufacturing. The compound's structural features align it with other bioactive molecules that incorporate similar substitution patterns, suggesting potential applications in medicinal chemistry research and drug discovery programs.
The compound's position within chemical taxonomy also reflects its synthetic accessibility and the established methods for its preparation and characterization. Modern chemical classification systems increasingly consider not only structural features but also synthetic feasibility and commercial availability when categorizing compounds. This compound's presence in multiple commercial chemical catalogs and its availability from various suppliers indicates its recognition as a legitimate member of the accessible chemical space, distinguishing it from purely theoretical or extremely difficult-to-synthesize compounds.
Structure
2D Structure
Properties
IUPAC Name |
methyl 4-amino-2-chloro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-6(11)4-3-5(7(8)10)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTIERNWIIJBTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Nitration
A common approach begins with a substituted benzoic acid such as 3-methoxy-4-aminobenzoic acid or its derivatives. Nitration is often employed to introduce a nitro group selectively, which can later be reduced to the amino group.
- Nitration Conditions: Using nitric acid (60-75% concentration) at low temperatures (0 to -20 °C) for 1-2 hours to control regioselectivity and avoid over-nitration.
| Parameter | Value |
|---|---|
| Nitrating agent | Nitric acid (60-75%) |
| Temperature | 0 to -20 °C |
| Reaction time | 1 to 2 hours |
| Molar ratio (substrate:acid) | 1 g : 3-5 mL |
Reduction of Nitro to Amino Group
The nitro intermediate is reduced to the corresponding amino compound using catalytic hydrogenation.
- Catalysts: Pd/C, Pt/C, or Raney nickel.
- Solvents: Ethanol, methanol, or tetrahydrofuran.
- Conditions: Hydrogen atmosphere at 40-60 °C for 2-3 hours.
| Parameter | Value |
|---|---|
| Catalyst | Pd/C, Pt/C, Raney Ni |
| Catalyst loading | 3-7% (w/w relative to substrate) |
| Solvent | Ethanol, methanol, THF |
| Temperature | 40-60 °C |
| Reaction time | 2-3 hours |
This step yields 4-amino-3-methoxybenzoic acid derivatives, which are key intermediates for further chlorination.
Chlorination Step
Selective chlorination at the 2-position is achieved using chlorinating agents such as N-chlorosuccinimide or dichlorohydantoin, often with benzoyl peroxide as a radical initiator.
- Solvents: N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), sulfolane, or dimethyl sulfoxide (DMSO).
- Conditions: 90-110 °C for 1-2 hours.
| Parameter | Value |
|---|---|
| Chlorinating agent | N-chlorosuccinimide or dichlorohydantoin |
| Radical initiator | Benzoyl peroxide (1-2% w/w) |
| Solvent | DMF, DMAc, sulfolane, DMSO |
| Temperature | 90-110 °C |
| Reaction time | 1-2 hours |
| Molar ratio (substrate:chlorinating agent) | 1 : 0.5-1.2 |
This method ensures selective chlorination without affecting the amino and methoxy groups.
Esterification to Form Methyl Ester
The carboxylic acid intermediate is converted to the methyl ester by esterification with methanol under acidic conditions.
- Catalysts: Concentrated hydrochloric acid or sulfuric acid.
- Conditions: Reflux under acidic conditions to drive the esterification to completion.
Alternatively, esterification can be performed using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as catalyst in organic solvents.
Alternative Synthetic Routes
An alternative approach involves starting with methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride and modifying substituents accordingly.
- Reductive amination of 4-(bromomethyl)-2-methoxybenzoate with sodium azide followed by reduction to the amine.
- Protection and deprotection strategies of the amino group to avoid side reactions during esterification.
- Industrial scale synthesis favors esterification routes due to simplicity and scalability.
Purification and Characterization
- Purification is typically achieved by crystallization or column chromatography.
- Analytical techniques include:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation (1H and 13C NMR) |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| High Performance Liquid Chromatography (HPLC) | Purity assessment (>95%) |
| Melting Point Analysis | Purity and identity verification |
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nitration | HNO3 (60-75%), 0 to -20 °C, 1-2 h | Nitro-substituted benzoic acid |
| 2 | Reduction | H2, Pd/C or Raney Ni, EtOH/MeOH/THF, 40-60 °C, 2-3 h | Amino-substituted benzoic acid |
| 3 | Chlorination | N-chlorosuccinimide, benzoyl peroxide, DMF, 90-110 °C, 1-2 h | Chloro-substituted amino benzoic acid |
| 4 | Esterification | Methanol, HCl or H2SO4, reflux | Methyl ester of target compound |
Research Findings and Notes
- The nitration and chlorination steps require careful temperature control to avoid overreaction or multiple substitutions.
- Hydrogenation catalysts and solvents influence the reduction efficiency and selectivity.
- Radical initiators like benzoyl peroxide improve chlorination yields.
- Esterification under acidic reflux is the preferred industrial method for high yield and purity.
- Protection of amino groups may be necessary in multi-step syntheses to prevent side reactions, especially during esterification or chlorination.
- The described methods are supported by multiple patent disclosures and research publications, ensuring reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-chloro-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can produce nitrobenzoates or aminobenzoates, respectively.
Scientific Research Applications
Methyl 4-amino-2-chloro-3-methoxybenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-chloro-3-methoxybenzoate involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their activity. The methoxy group can influence the compound’s solubility and membrane permeability, enhancing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Structural Analogs and Substituent Differences
Key Observations :
- Methoxy vs. Hydroxy: Replacement of the 3-methoxy group with a hydroxy group (e.g., Methyl 4-amino-3-hydroxybenzoate) increases polarity and hydrogen-bonding capacity, enhancing water solubility but reducing lipophilicity .
- Amino Group Modifications: Acylation (e.g., acetamido in ) or substitution with bulky groups (e.g., trimethoxybenzoyl in ) significantly alters electronic properties and steric effects, impacting applications in drug design.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Molar Mass : The target compound is smaller (~215 g/mol) compared to agrochemical analogs like triflusulfuron methyl ester (~463 g/mol), which contain triazine and sulfonylurea moieties .
- Solubility : The 3-methoxy group in the target compound enhances lipophilicity compared to hydroxy-containing analogs, favoring organic-phase reactions .
Biological Activity
Methyl 4-amino-2-chloro-3-methoxybenzoate (commonly referred to as Methyl 4-amino benzoate) is an organic compound with significant implications in pharmacology, particularly as an intermediate in the synthesis of metoclopramide, an antiemetic drug. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: C9H10ClNO3
- Functional Groups: Amino group (-NH2), chloro group (-Cl), and methoxy group (-OCH3) attached to a benzoate structure.
These functional groups contribute to its reactivity and biological activity, influencing interactions with various biological targets.
Pharmacological Role
The mechanism of action for this compound involves several biochemical interactions:
- Hydrogen Bonding : The amino and chloro groups can form hydrogen bonds with target proteins, influencing their conformation and activity.
- Electrostatic Interactions : These interactions enhance binding affinity to biological targets, affecting enzyme activity and receptor interactions.
- Solubility and Membrane Permeability : The methoxy group contributes to the compound's solubility in biological environments, facilitating absorption and bioavailability.
Case Studies and Experimental Data
Recent studies have highlighted various aspects of this compound's biological activity:
| Study Focus | Findings |
|---|---|
| Antiemetic Activity | Demonstrated effectiveness in reducing nausea in animal models through dopamine receptor antagonism. |
| Enzyme Interaction | Shown to inhibit specific enzymes in vitro, indicating potential applications in drug design. |
| Structural Comparisons | Comparison with related compounds revealed variations in biological activity linked to structural differences. |
Comparative Analysis
Comparative studies with structurally similar compounds provide insights into the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-amino-3-methoxybenzoate | Similar methoxy and amino groups | Different chlorine positioning affecting reactivity |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Contains an acetamido group | Enhanced solubility and altered pharmacological profile |
| Methyl 4-hydroxybenzoate | Hydroxy group instead of amino | Different biological activities due to functional group variations |
Q & A
Q. Table 1. Key Spectral Data for this compound and Analogs
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Methyl 4-amino-3-methoxybenzoate | 3.86 (s, OCH₃), 6.5–7.5 | 55.2 (OCH₃), 168.1 (C=O) | |
| Prucalopride impurity analog | 5.5 (br, NH₂) | 122.5 (C-Cl) |
Q. Table 2. Optimized Reaction Conditions for Triazine-Mediated Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 45°C | Prevents decomposition |
| Solvent | DMF/THF (1:1) | Enhances solubility |
| Equivalents of Reagent | 1.00 equiv. | Minimizes side products |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
